molecular formula C13H15N3O2S B8672016 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone

1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone

Cat. No.: B8672016
M. Wt: 277.34 g/mol
InChI Key: PIMWCRQFZKYVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone is an organic compound belonging to the class of N-acylpiperidines. This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a piperidine ring, making it a complex and intriguing molecule for various scientific research applications .

Preparation Methods

The synthesis of 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone involves multiple steps, typically starting with the formation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . The piperidine ring is then introduced through nucleophilic substitution reactions, often involving piperidine derivatives and appropriate electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring may contribute to the compound’s binding affinity and specificity, while the piperidine ring can enhance its pharmacokinetic properties .

Comparison with Similar Compounds

1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H15N3O2S/c1-9(17)16-6-4-10(5-7-16)13-14-12(15-18-13)11-3-2-8-19-11/h2-3,8,10H,4-7H2,1H3

InChI Key

PIMWCRQFZKYVEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 mg (1 eq.) of 4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperidinium hydrochloride and 77 μl (3 eq.) of diisopropylethylamine were dissolved in 1 ml of dichloromethane. 39 μl (1.2 eq.) of acetic anhydride were added dropwise and the reaction medium was stirred for 2 hours at room temperature. The reaction medium was evaporated and the residue was taken up in 15 ml of ethyl acetate. The organic phase was washed with aqueous 1N sodium hydroxide solution (3×30 ml), with aqueous 1N hydrochloric acid solution (3×30 ml) and with saturated aqueous NaCl solution (30 ml), dried over MgSO4 and concentrated under reduced pressure to give 41 mg (98%) of the expected compound.
Name
4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)-piperidinium hydrochloride
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
39 μL
Type
reactant
Reaction Step Two
Yield
98%

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